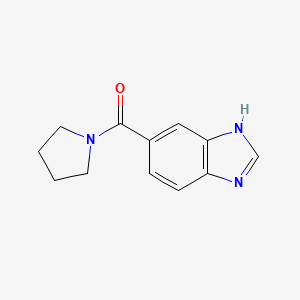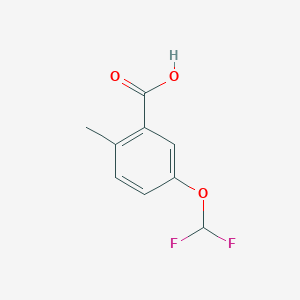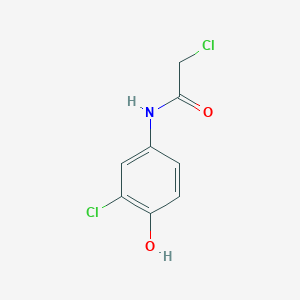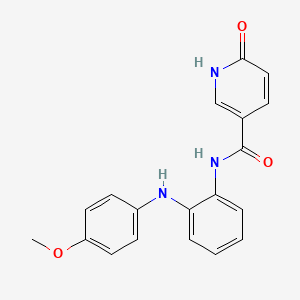
Tcmdc-142860
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCMDC-142860 is a small molecule inhibitor that has shown promising results in various scientific research studies. This molecule has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
TCMDC-142860 has been extensively studied for its scientific research applications. This molecule has shown promising results in various studies related to cancer, inflammation, and neurological disorders. TCMDC-142860 has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, this molecule has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of TCMDC-142860 is not fully understood. However, it is believed that this molecule exerts its effects by inhibiting the activity of specific enzymes or proteins that are involved in various cellular processes. Further studies are needed to fully understand the mechanism of action of TCMDC-142860.
Biochemical and Physiological Effects:
TCMDC-142860 has been shown to have various biochemical and physiological effects. This molecule has been shown to inhibit the activity of specific enzymes and proteins, which can result in the inhibition of cancer cell growth and the reduction of inflammation. Additionally, TCMDC-142860 has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TCMDC-142860 has several advantages and limitations for lab experiments. One of the advantages of this molecule is its high potency and selectivity, which allows for the inhibition of specific enzymes or proteins. Additionally, TCMDC-142860 has good solubility in various solvents, which makes it easier to work with in lab experiments. However, one of the limitations of TCMDC-142860 is its low stability in certain conditions, which can affect the reproducibility of lab experiments.
Orientations Futures
There are several future directions for the study of TCMDC-142860. One of the future directions is to further understand the mechanism of action of this molecule. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TCMDC-142860. Furthermore, TCMDC-142860 can potentially be used in the treatment of various diseases, and further studies are needed to explore its therapeutic potential.
Conclusion:
In conclusion, TCMDC-142860 is a small molecule inhibitor that has shown promising results in various scientific research studies. This molecule has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of TCMDC-142860 in the treatment of various diseases.
Méthodes De Synthèse
TCMDC-142860 was synthesized using a unique method that involved the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involved the coupling of two arylboronic acids, which resulted in the formation of TCMDC-142860. The synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
Propriétés
IUPAC Name |
N-[2-(4-methoxyanilino)phenyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-15-9-7-14(8-10-15)21-16-4-2-3-5-17(16)22-19(24)13-6-11-18(23)20-12-13/h2-12,21H,1H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWKODIWGHDBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tcmdc-142860 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)
![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
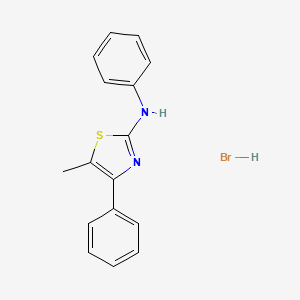
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)
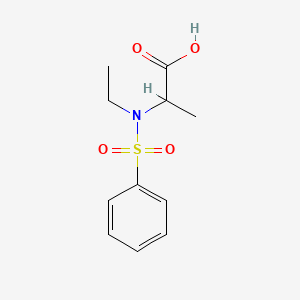
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)
![N-[4-[2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7458550.png)
![3'-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7458559.png)
